Zinc arsenite

Thermodynamics Inorganic Chemistry Stability

Zinc arsenite (CAS 28837-97-0), also known as zinc meta-arsenite [Zn(AsO₂)₂], is an inorganic arsenic compound. It is characterized as a white to colorless powder with very low solubility in water, but it is soluble in acids.

Molecular Formula As2O6Zn3
Molecular Weight 442.0 g/mol
CAS No. 28837-97-0
Cat. No. B13824712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc arsenite
CAS28837-97-0
Molecular FormulaAs2O6Zn3
Molecular Weight442.0 g/mol
Structural Identifiers
SMILES[O-][As]([O-])[O-].[O-][As]([O-])[O-].[Zn+2].[Zn+2].[Zn+2]
InChIInChI=1S/2AsO3.3Zn/c2*2-1(3)4;;;/q2*-3;3*+2
InChIKeyXHXZYMKBDDMBAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Arsenite (CAS 28837-97-0): Inorganic Arsenical for Industrial Wood Preservation and Insecticide Use


Zinc arsenite (CAS 28837-97-0), also known as zinc meta-arsenite [Zn(AsO₂)₂], is an inorganic arsenic compound [1]. It is characterized as a white to colorless powder with very low solubility in water, but it is soluble in acids [2]. Its primary industrial uses are as a timber preservative and an insecticide [3]. The compound is highly toxic via ingestion, inhalation, and dermal absorption, and is classified as a confirmed human carcinogen .

Why Direct Substitution of Zinc Arsenite with Alternative Arsenicals is Scientifically Unjustified


Generic substitution among inorganic arsenicals is not scientifically valid due to critical differences in chemical and physical properties that directly impact performance and safety [1]. The specific oxidation state (arsenite vs. arsenate), metal counterion, and resulting crystal structure profoundly influence parameters like solubility, leach rate, and bioavailability. These factors determine a compound's efficacy as a biocide and its environmental mobility [2]. The evidence below quantifies these key differentiating attributes.

Quantitative Differentiators of Zinc Arsenite for Scientific and Procurement Decisions


Differential Thermodynamic Stability of Zinc Arsenite vs. Zinc Arsenates

Zinc arsenite exhibits a distinct thermodynamic stability profile compared to zinc arsenates, which influences its long-term behavior in the environment. The standard free energy of formation (ΔG°f) for Zn(AsO₂)₂ was determined to be -219.6 kcal/mol at 25°C [1]. This value is significantly higher (less negative) than that of various zinc arsenate salts, such as Zn₃(AsO₄)₂·8H₂O (ΔG°f = -908.7 kcal/mol) and Zn₅H₂(AsO₄)₄·6H₂O (ΔG°f = -1226.6 kcal/mol) [1]. This difference of >689 kcal/mol indicates zinc arsenite is thermodynamically less stable than the arsenate forms under standard conditions, a key factor for predicting its reactivity and degradation.

Thermodynamics Inorganic Chemistry Stability

Solubility and Leachability of Zinc Arsenite vs. Zinc Arsenate in Aqueous Systems

The solubility behavior of zinc arsenite, as a function of pH, is fundamentally different from that of zinc arsenates. Thermodynamic modeling of the Zn(II)-As(III)-H₂O system at 25°C shows that zinc arsenite [Zn(AsO₂)₂] precipitates and maintains low soluble arsenic concentrations across a broad pH range, with minimum solubility around pH 7-9 [1]. In contrast, the Zn(II)-As(V)-H₂O system for zinc arsenates shows a sharp increase in soluble arsenic at pH > 10 [1]. This is quantified in the equilibrium log[As]-pH diagrams, which serve as a predictive tool for arsenic leaching under various environmental conditions, with zinc arsenite demonstrating lower solubility in alkaline environments compared to its arsenate counterpart [1].

Environmental Fate Solubility Arsenic Speciation

Comparative Crystalline Structure and Morphology of a Porous Zinc Arsenite Polymorph

A specific polymorph of zinc arsenite, Zn₃As₂O₆ (CAS 28837-97-0 represents Zn₃(AsO₃)₂ which is analogous), can be synthesized to form a unique three-dimensional porous framework [1]. This structure, with one-dimensional 8-membered-ring channels, is distinct from the more common dense, non-porous structures of many zinc arsenates. The crystal is monoclinic, space group P2(1)/c, with unit cell parameters a = 8.250(4) Å, b = 5.186(3) Å, c = 15.824(9) Å, β = 97.379(9)°, and V = 671.4(6) ų [1]. In contrast, zinc orthoarsenate (Zn₃(AsO₄)₂·8H₂O) and similar salts are typically described as simple hydrates without such open-framework architectures [2].

Crystallography Materials Science Porous Materials

Validated Application Scenarios for Zinc Arsenite Based on Differential Properties


Wood Preservation in Alkaline or Variable pH Environments

Based on evidence that zinc arsenite maintains low arsenic solubility across a broad pH range, including alkaline conditions (where zinc arsenates are prone to leaching) [1], it is specifically suited for timber preservation in applications such as utility poles, railroad ties, and marine pilings that are exposed to soils, concrete, or seawater with fluctuating or elevated pH. This property ensures a more durable and environmentally-contained fixation of the biocide, directly addressing a key failure mode of alternative arsenical preservatives.

Synthesis of Functional Porous Inorganic Frameworks

The demonstrated ability to synthesize a porous Zn₃As₂O₆ polymorph with a 3D channel structure [1] establishes zinc arsenite as a precursor for creating novel microporous materials. This scenario is relevant for research in catalysis, molecular sieving, and gas separation, where the unique Zn-As-O framework offers different adsorption and reactivity characteristics compared to more conventional aluminosilicate zeolites or zinc phosphate/arsenate analogs.

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